molecular formula C10H14ClFNOP B2882444 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride CAS No. 945459-95-0

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride

Cat. No.: B2882444
CAS No.: 945459-95-0
M. Wt: 249.65
InChI Key: HAKIPCHRNJAWNI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride is a heterocyclic compound that contains a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride typically involves the reaction of 4-fluoroaniline with phosphorus trichloride and subsequent oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its potential as a biochemical tool.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride: Similar in structure but with a chlorine atom instead of fluorine.

    4-(4-Bromophenyl)-1,4-azaphosphinane 4-oxide hydrochloride: Contains a bromine atom, leading to different reactivity and properties.

    4-(4-Methylphenyl)-1,4-azaphosphinane 4-oxide hydrochloride: Features a methyl group, affecting its steric and electronic characteristics.

Uniqueness

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. This makes it particularly valuable in applications where specific electronic interactions are required.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,4λ5-azaphosphinane 4-oxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FNOP.ClH/c11-9-1-3-10(4-2-9)14(13)7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKIPCHRNJAWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945459-95-0
Record name 4-(4-fluorophenyl)-1,4lambda5-azaphosphinan-4-one hydrochloride
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